molecular formula C17H15N3O3 B2955461 5-(methylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931748-62-8

5-(methylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2955461
CAS No.: 931748-62-8
M. Wt: 309.325
InChI Key: CFAKRXYWPUPWPO-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 2 with a 5-[(4-methylphenoxy)methyl]furan-2-yl group and at position 5 with a methylamino group, while position 4 carries a carbonitrile moiety. Its synthesis likely involves multi-component reactions, as seen in analogous compounds (e.g., ) .

Properties

IUPAC Name

5-(methylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-3-5-12(6-4-11)21-10-13-7-8-15(22-13)17-20-14(9-18)16(19-2)23-17/h3-8,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAKRXYWPUPWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the furan and phenoxy groups via substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(methylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(methylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(methylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Analogs with Modified Amino Substituents

Several analogs differ in the amino group at position 5 of the oxazole ring:

  • 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (): Substituent: 4-Fluorobenzylamino instead of methylamino. Molecular Weight: 419.41 g/mol (vs. ~363–377 g/mol for methylamino derivatives). Impact: The bulkier fluorobenzyl group may alter solubility and receptor binding compared to the methylamino group .
  • 5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-1,3-oxazole-4-carbonitrile (): Substituent: Dimethylamino at position 5 and a dimethylaminopropyl chain at position 2. Synthesis: 70% yield via reaction with dimethylamine.

Table 1: Amino-Substituted Analogs

Compound Substituent (Position 5) Molecular Weight (g/mol) Key Feature
Target Compound Methylamino ~363* Compact, polar
5-[(4-Fluorobenzyl)amino] analog 4-Fluorobenzylamino 419.41 Enhanced lipophilicity
5-(Dimethylamino) analog Dimethylamino 263.33 Higher basicity

*Estimated based on .

Analogs with Modified Furan Substituents

Variations in the furan phenoxy group influence steric and electronic properties:

  • 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile (): Substituent: Piperidin-1-yl at position 3. Molecular Weight: 363.41 g/mol. Availability: 25 mg (commercial screening compound).
  • 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(azepan-1-yl)-1,3-oxazole-4-carbonitrile (): Substituent: Azepan-1-yl (7-membered ring) at position 4. Molecular Weight: 377.44 g/mol. Impact: Larger cyclic amines may improve metabolic stability .

Table 2: Furan-Modified Analogs

Compound Substituent (Position 5) Molecular Weight (g/mol) Ring Size
5-(Piperidin-1-yl) analog Piperidin-1-yl 363.41 6-membered
5-(Azepan-1-yl) analog Azepan-1-yl 377.44 7-membered

Analogs with Alternative Heterocyclic Cores

Replacing the oxazole core with thiazole or pyrimidine alters electronic properties:

  • 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (): Core: Thiazole-pyrimidine hybrid. Substituent: Methylamino on thiazole. Melting Point: 242–243°C (indicates high crystallinity). Impact: Thiazole’s sulfur atom may enhance π-stacking interactions .
  • 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (): Core: Pyrazole with oxadiazole-thioether. Yield: 53.84% (moderate synthetic accessibility). Bioactivity: Pyrazole derivatives often exhibit kinase inhibition .

Table 3: Heterocyclic Core Modifications

Compound Core Structure Key Functional Groups Bioactivity Relevance
Thiazole-pyrimidine hybrid Thiazole-pyrimidine Methylamino, carbonitrile Potential kinase inhibition
Pyrazole-oxadiazole analog Pyrazole-oxadiazole Oxadiazole-thioether Antibacterial/antifungal

Key Research Findings

  • Electronic Effects: Methylamino substituents (target compound) offer balanced polarity, while bulkier groups (e.g., fluorobenzyl) increase lipophilicity but may reduce solubility .
  • Synthetic Accessibility: Methylamino analogs are synthesized in ~70% yields, comparable to dimethylamino derivatives .
  • Bioactivity Trends : Thiazole and pyrimidine hybrids show enhanced target binding in kinase assays, whereas furan-oxazole derivatives may excel in CNS permeability due to smaller size .

Biological Activity

The compound 5-(methylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic molecule characterized by its unique structural features, including an oxazole ring, a furan moiety, and a carbonitrile group. These components are known to contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The molecular formula of the compound is C24H21N3O3C_{24}H_{21}N_{3}O_{3} with a molecular weight of approximately 399.45 g/mol. The structural highlights include:

  • Oxazole Ring : Contributes to the compound's reactivity and biological interactions.
  • Furan Moiety : Known for its role in various pharmacological activities.
  • Carbonitrile Group : Enhances the compound's ability to interact with biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have shown that derivatives of furan and oxazole exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Furan derivatives have been reported to inhibit cancer cell proliferation in various studies. For example, certain furan-based compounds have shown cytotoxic effects against human cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that related furan compounds possess significant radical scavenging activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxazole ring can interact with various enzymes, inhibiting their activity. For example, it has been suggested that substitutions on the oxazole ring can enhance immunosuppressive activities .
  • Cellular Interaction : The compound may interact with cellular receptors or transporters, influencing cellular signaling pathways that lead to therapeutic effects.
  • Radical Scavenging : The presence of specific functional groups allows the compound to neutralize free radicals, reducing oxidative damage in cells.

Research Findings

A summary of key findings from recent studies on the biological activity of related compounds is presented in Table 1.

StudyCompound TestedBiological ActivityKey Findings
Emdor Mi Rymbai et al., 2019Furan DerivativesAntimicrobialShowed effectiveness against A. hydrophila, Y. enterocolitica, L. monocytogenes, and S. aureus
Rangappa et al., 2020Furan-Based CompoundsAnticancerInduced apoptosis in cancer cell lines
Mafredini et al., 2020Novel Furan CompoundsAntioxidantDemonstrated potent radical scavenging activity

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of furan derivatives, researchers observed that specific substitutions on the oxazole moiety significantly enhanced cytotoxicity against several cancer cell lines. The study concluded that optimizing these substitutions could lead to more effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial properties of compounds structurally related to this compound. Results indicated that these compounds inhibited bacterial growth effectively, suggesting their potential use in developing new antibiotics.

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